molecular formula C7H14ClN B3113685 (S)-2-allylpyrrolidine hydrochloride CAS No. 197230-31-2

(S)-2-allylpyrrolidine hydrochloride

Cat. No. B3113685
CAS RN: 197230-31-2
M. Wt: 147.64
InChI Key: NKBQANIGCPEPGT-OGFXRTJISA-N
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Description

“(S)-2-allylpyrrolidine hydrochloride” likely refers to the hydrochloride salt form of a pyrrolidine derivative. Pyrrolidine is a cyclic amine, and its derivatives are often used in organic synthesis and medicinal chemistry . The “S” denotes the stereochemistry of the molecule, indicating it’s the “left-handed” version of the molecule .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex and depends on the specific substituents involved . Generally, these compounds can be synthesized through cyclization reactions, where a linear precursor is cyclized to form the pyrrolidine ring .


Molecular Structure Analysis

The molecular structure of “(S)-2-allylpyrrolidine hydrochloride” would consist of a five-membered ring (the pyrrolidine), with an allyl group (a three-carbon chain with a double bond) attached . The hydrochloride indicates that the compound is a salt, with a chloride ion paired with the pyrrolidine molecule .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives can be quite diverse, depending on the specific substituents present . For example, the allyl group could potentially undergo reactions such as the allylic oxidation or the Claisen rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-allylpyrrolidine hydrochloride” would depend on the specific structure of the compound. As a hydrochloride salt, it would likely be soluble in water . The presence of the allyl group might make the compound more lipophilic (fat-soluble) .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Pyrrolidine derivatives are found in many biologically active compounds, including pharmaceutical drugs .

Safety and Hazards

The safety and hazards of “(S)-2-allylpyrrolidine hydrochloride” would depend on the specific properties of the compound. As a general rule, handling of chemical compounds should always be done with appropriate safety precautions, including the use of personal protective equipment .

Future Directions

The future directions for research on “(S)-2-allylpyrrolidine hydrochloride” would likely depend on the specific applications of the compound. Pyrrolidine derivatives are a topic of ongoing research in medicinal chemistry, and new synthetic methods and applications are continually being developed .

properties

IUPAC Name

(2S)-2-prop-2-enylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-4-7-5-3-6-8-7;/h2,7-8H,1,3-6H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBQANIGCPEPGT-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H]1CCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-allylpyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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